molecular formula C20H17ClN2O5S B13373155 Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No.: B13373155
M. Wt: 432.9 g/mol
InChI Key: YHPNYJVOFSKLAA-RQZCQDPDSA-N
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Description

Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a chlorinated aniline derivative with a thiazolidine-2,4-dione under acidic conditions to form the thiazolidine ring. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiazolidine ring and the chlorinated aniline moiety may play key roles in these interactions, potentially affecting biological pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar benzoate ester structure but lacks the thiazolidine ring.

    Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate: This compound has a similar chlorinated benzoate structure but includes a triazole ring instead of a thiazolidine ring.

Uniqueness

Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is unique due to its combination of a thiazolidine ring, a benzoate ester, and a chlorinated aniline derivative. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

IUPAC Name

methyl 4-[(E)-[3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H17ClN2O5S/c1-27-16-8-7-14(21)10-15(16)22-11-23-18(24)17(29-20(23)26)9-12-3-5-13(6-4-12)19(25)28-2/h3-10,22H,11H2,1-2H3/b17-9+

InChI Key

YHPNYJVOFSKLAA-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O

Origin of Product

United States

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